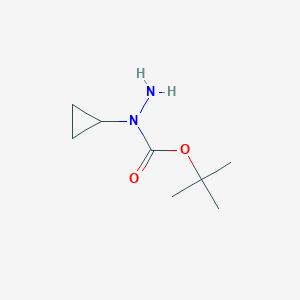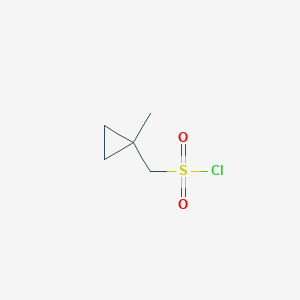
3-Brom-2,6-Difluorbenzonitril
Übersicht
Beschreibung
3-Bromo-2,6-difluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrF2N and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2,6-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2,6-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,6-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
3-Brom-2,6-Difluorbenzonitril wird bei der Synthese verschiedener Polymere verwendet. Es dient als Baustein für die Herstellung von Poly(cyanoarylethern) durch ein Silyl-Verfahren und ist an der Produktion von Phenolphthalein-modifizierten Polyarylenether-Nitril-Copolymeren beteiligt. Diese Polymere haben aufgrund ihrer thermischen Stabilität und mechanischen Eigenschaften potenzielle Anwendungen in Hochleistungsmaterialien .
Pharmazeutische Zwischenprodukte
Diese Verbindung wird auch als Zwischenprodukt in der pharmazeutischen Herstellung verwendet. Ihre Reaktivität mit anderen chemischen Einheiten ermöglicht die Herstellung verschiedener Arzneimittel, insbesondere solcher, die die Einführung von Brom- oder Fluoratomen in die Molekülstruktur erfordern .
Biochemische Analyse
Biochemical Properties
3-Bromo-2,6-difluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interactions between 3-Bromo-2,6-difluorobenzonitrile and these enzymes typically involve binding to the active site, leading to changes in enzyme activity.
Cellular Effects
The effects of 3-Bromo-2,6-difluorobenzonitrile on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Bromo-2,6-difluorobenzonitrile has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-2,6-difluorobenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, 3-Bromo-2,6-difluorobenzonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,6-difluorobenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2,6-difluorobenzonitrile is relatively stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,6-difluorobenzonitrile vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Bromo-2,6-difluorobenzonitrile have been associated with toxic effects, such as liver damage and oxidative stress . These effects are often dose-dependent, with a threshold beyond which adverse effects become more pronounced.
Metabolic Pathways
3-Bromo-2,6-difluorobenzonitrile is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate its excretion . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, 3-Bromo-2,6-difluorobenzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 3-Bromo-2,6-difluorobenzonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects by interacting with local enzymes and proteins.
Eigenschaften
IUPAC Name |
3-bromo-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORVOBJVFPHSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250444-23-5 | |
| Record name | 3-Bromo-2,6-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)


![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)






